molecular formula C10H14N2O B3050728 1,1-Dimethyl-3-(3-methylphenyl)urea CAS No. 28170-41-4

1,1-Dimethyl-3-(3-methylphenyl)urea

Cat. No.: B3050728
CAS No.: 28170-41-4
M. Wt: 178.23 g/mol
InChI Key: JUMFQCKSVYYQJC-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(3-methylphenyl)urea is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.236 g/mol It is a derivative of urea, characterized by the presence of a 3-methylphenyl group and two methyl groups attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethyl-3-(3-methylphenyl)urea can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylphenyl isocyanate with dimethylamine. The reaction typically occurs in a suitable solvent such as dichloromethane under controlled temperature conditions . The general reaction scheme is as follows:

3-Methylphenyl isocyanate+DimethylamineThis compound\text{3-Methylphenyl isocyanate} + \text{Dimethylamine} \rightarrow \text{this compound} 3-Methylphenyl isocyanate+Dimethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(3-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the urea moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1,1-Dimethyl-3-(3-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethyl-3-(3-methylphenyl)urea is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

1,1-dimethyl-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-5-4-6-9(7-8)11-10(13)12(2)3/h4-7H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMFQCKSVYYQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950918
Record name N,N-Dimethyl-N'-(3-methylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28170-41-4
Record name Urea, N,N-dimethyl-N'-(3-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028170414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N'-(3-methylphenyl)carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-3-(3-METHYLPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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